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Compound of Interest

Compound Name:
4,5-Dimethylthiophene-3-

carboxylic acid

Cat. No.: B178491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-
Dimethylthiophene-3-carboxylic acid (CAS No: 19156-52-6). Due to the limited availability of

directly published experimental spectra for this specific compound, this guide combines

predicted data with characteristic spectral features observed in closely related thiophene

derivatives and carboxylic acids. This information is intended to serve as a valuable reference

for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties
IUPAC Name: 4,5-Dimethylthiophene-3-carboxylic acid

Molecular Formula: C₇H₈O₂S

Molecular Weight: 156.20 g/mol

Appearance: Solid[1]

Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for 4,5-
Dimethylthiophene-3-carboxylic acid.
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Table 1: Predicted Mass Spectrometry Data
Adduct Ion Predicted m/z

[M+H]⁺ 157.03178

[M+Na]⁺ 179.01372

[M-H]⁻ 155.01722

[M]⁺ 156.02395

Data sourced from PubChem predicted spectra.[2]

Table 2: Expected ¹H NMR Chemical Shifts
Protons

Expected Chemical Shift
(δ, ppm)

Multiplicity

-COOH 10.0 - 13.0 Singlet

Thiophene Ring Proton (H-2) 7.0 - 8.0 Singlet

Methyl Protons (-CH₃) at C-5 2.0 - 2.5 Singlet

Methyl Protons (-CH₃) at C-4 2.0 - 2.5 Singlet

Note: Expected values are based on typical chemical shifts for protons in similar chemical

environments.

Table 3: Expected ¹³C NMR Chemical Shifts
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Carbon Atom Expected Chemical Shift (δ, ppm)

-COOH 165 - 180

Thiophene Ring Carbon (C-3) 130 - 140

Thiophene Ring Carbon (C-4) 135 - 145

Thiophene Ring Carbon (C-5) 135 - 145

Thiophene Ring Carbon (C-2) 120 - 130

Methyl Carbons (-CH₃) 10 - 20

Note: Expected values are based on typical chemical shifts for carbons in analogous thiophene

and carboxylic acid structures.

Table 4: Expected Infrared (IR) Absorption Frequencies
Functional Group

Expected Absorption
Range (cm⁻¹)

Description

O-H (Carboxylic Acid) 3300 - 2500 Broad

C-H (Aromatic/Methyl) 3100 - 2850 Sharp

C=O (Carboxylic Acid) 1710 - 1680 Strong, Sharp

C=C (Thiophene Ring) 1600 - 1450 Medium to Weak

C-O (Carboxylic Acid) 1320 - 1210 Medium

Note: Expected ranges are based on characteristic IR absorptions for carboxylic acids and

thiophene derivatives.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 4,5-Dimethylthiophene-3-carboxylic acid (typically 5-10

mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width covering the expected chemical shift range (typically 0-15

ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of

scans is typically required compared to ¹H NMR. The spectral width should encompass the

expected range for all carbon atoms (typically 0-200 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by

grinding a small amount of the compound with dry KBr and pressing the mixture into a thin,

transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing

the solid sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b178491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: A suitable ionization technique is employed. For this type of molecule, Electron

Ionization (EI) or Electrospray Ionization (ESI) are common choices.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different m/z values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dimethylthiophene-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178491#spectroscopic-data-of-4-5-
dimethylthiophene-3-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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